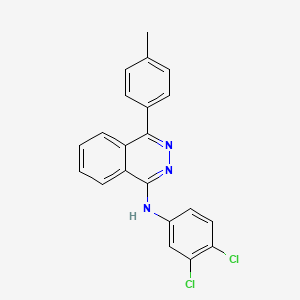

N-(3,4-dichlorophenyl)-4-(4-methylphenyl)phthalazin-1-amine

Description

Properties

Molecular Formula |

C21H15Cl2N3 |

|---|---|

Molecular Weight |

380.3 g/mol |

IUPAC Name |

N-(3,4-dichlorophenyl)-4-(4-methylphenyl)phthalazin-1-amine |

InChI |

InChI=1S/C21H15Cl2N3/c1-13-6-8-14(9-7-13)20-16-4-2-3-5-17(16)21(26-25-20)24-15-10-11-18(22)19(23)12-15/h2-12H,1H3,(H,24,26) |

InChI Key |

LSCYFDLABPHDDS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=C(C=C4)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-4-(4-methylphenyl)phthalazin-1-amine typically involves multi-step organic reactions. One possible route could be:

Formation of the Phthalazine Core: Starting with a phthalic anhydride derivative, the phthalazine core can be synthesized through a cyclization reaction.

Substitution Reactions: The dichlorophenyl and methylphenyl groups can be introduced via nucleophilic aromatic substitution reactions.

Final Coupling: The final step involves coupling the substituted phthalazine with an amine group under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:

Catalysis: Using catalysts to enhance reaction rates.

Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-4-(4-methylphenyl)phthalazin-1-amine can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the aromatic rings or the phthalazine core.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Medicinal Chemistry

N-(3,4-dichlorophenyl)-4-(4-methylphenyl)phthalazin-1-amine shows promise as a pharmacophore in drug development. Its structure allows it to interact with various biological targets, potentially modulating enzyme activity and receptor interactions. Research indicates that phthalazine derivatives may inhibit aldose reductase, an enzyme linked to diabetes complications such as nephropathy and retinopathy .

Case Study: Anticancer Properties

Recent studies have explored the anticancer potential of phthalazine derivatives. For instance, compounds similar to this compound have been shown to exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation . This highlights the compound's potential as a lead structure for developing new anticancer agents.

Materials Science

In materials science, this compound can be utilized in synthesizing novel materials with unique properties. Its ability to undergo various chemical reactions allows it to serve as a building block for complex molecular architectures that can be tailored for specific applications such as sensors or catalysts.

Case Study: Synthesis of Advanced Materials

Research has demonstrated that phthalazine derivatives can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. For example, studies have shown that incorporating these compounds into polymer blends results in improved tensile strength and thermal resistance compared to pure polymers .

Chemical Research

The compound is also valuable in chemical research due to its versatile reactivity. It can participate in oxidation and reduction reactions, allowing for the introduction of additional functional groups that can modify its properties for specific applications.

Mechanism of Action

The mechanism of action for N-(3,4-dichlorophenyl)-4-(4-methylphenyl)phthalazin-1-amine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phthalazine Core

N-(4-Chlorophenyl)-4-(Bromomethyl)phthalazin-1-amine (Compound 15, )

- Structure : Differs in the substituents: 4-chlorophenyl (vs. 3,4-dichlorophenyl) at N1 and bromomethyl (vs. 4-methylphenyl) at C3.

- Synthesis : Prepared via bromination of 4-methylphthalazin-1-amine intermediates using N-bromosuccinimide (NBS) and dibenzoyl peroxide .

- Reactivity: The bromomethyl group serves as a reactive site for further substitutions (e.g., with amines or phenols), whereas the methylphenyl group in the target compound offers stability but limits functionalization .

N-(4-Chlorophenyl)-4-(Phenoxymethyl)phthalazin-1-amine (Compound 17a, )

- Structure: Phenoxymethyl group at C4 instead of methylphenyl.

- Synthesis: Derived from bromomethyl intermediate (15) via reaction with phenol under basic conditions .

- Key Differences: The phenoxy group introduces hydrogen-bonding capacity, which may enhance solubility in polar solvents compared to the hydrophobic methylphenyl group.

Dichlorophenyl-Containing Analogs

BD 1008 and BD 1047 ()

- Structure: Both contain 3,4-dichlorophenyl groups but lack the phthalazine core. BD 1008 has a pyrrolidinyl-ethylamine chain, while BD 1047 features a dimethylaminoethylamine group.

- Biological Relevance : These compounds are sigma receptor ligands, highlighting the role of the dichlorophenyl moiety in receptor binding. The target compound’s dichlorophenyl group may similarly enhance affinity for hydrophobic binding pockets .

SCL-2 ()

- Structure: N-[(Z)-[4-(5-phenyl-3,4-dihydropyrazol-2-yl)phenyl]methylideneamino]phthalazin-1-amine. Shares the phthalazin-1-amine core but includes a dihydropyrazole substituent.

- Activity : SCL-2 inhibits PD-1/PD-L1 binding, suggesting that phthalazine derivatives with extended aromatic systems (e.g., pyrazole) may exhibit enhanced antitumor activity compared to simpler aryl-substituted analogs .

Substituent Effects on Physicochemical Properties

Key Reactions and Yields

- Comparisons: Compound 15 (): Achieved via bromination (24-hour reflux, 67% yield). Sertraline intermediates (): Use telescoped processes with methanol and monomethylamine, emphasizing industrial scalability .

Environmental and Industrial Considerations

- Green Chemistry: and highlight simplified processes for dichlorophenyl-containing intermediates, suggesting that the target compound’s synthesis could benefit from solvent optimization (e.g., replacing carbon tetrachloride with acetone or methanol) .

Biological Activity

N-(3,4-dichlorophenyl)-4-(4-methylphenyl)phthalazin-1-amine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant data and research findings.

Chemical Structure and Properties

Molecular Formula : C21H15Cl2N3

Molecular Weight : 380.3 g/mol

IUPAC Name : this compound

Canonical SMILES : CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=C(C=C4)Cl)Cl

The compound features a phthalazine core substituted with dichlorophenyl and methylphenyl groups, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Phthalazine Core : Starting from phthalic anhydride derivatives, the core is synthesized through cyclization.

- Substitution Reactions : The dichlorophenyl and methylphenyl groups are introduced via nucleophilic aromatic substitution.

- Final Coupling : The substituted phthalazine is coupled with an amine group using coupling reagents like EDCI in the presence of a base.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research suggests that it may modulate enzyme activity or receptor interactions, which could lead to therapeutic effects in various conditions.

Pharmacological Applications

- Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties. For instance, derivatives of phthalazine have been reported to possess activity against various bacterial strains .

- Anticancer Potential : Some studies indicate that phthalazine derivatives can inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest mechanisms .

- Neuroprotective Effects : Research has suggested potential neuroprotective roles for phthalazine compounds, possibly through antioxidant mechanisms or modulation of neuroinflammatory pathways .

Case Studies and Research Findings

A review of recent literature highlights several studies focusing on the biological activities of related compounds:

- Study on Antimicrobial Properties : A series of phthalazine derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that certain substitutions enhanced antimicrobial efficacy significantly .

- Cancer Cell Studies : In vitro studies demonstrated that specific structural modifications in phthalazine derivatives led to increased cytotoxicity against various cancer cell lines, suggesting a potential role in cancer therapeutics .

Data Table: Biological Activities of Phthalazine Derivatives

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.